4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydrothiophen-2-yl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with tetrahydrothiophene. The reaction is carried out in the presence of a base such as diisopropylethylamine in a suitable solvent like dioxane. The mixture is heated to reflux at around 70°C for a few hours to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The tetrahydrothiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper salts and are performed under inert atmospheres.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-chloro-2-(tetrahydrothiophen-2-yl)pyrimidine or 4,6-dimethoxy-2-(tetrahydrothiophen-2-yl)pyrimidine can be formed.
Oxidation Products: Sulfoxides and sulfones of the tetrahydrothiophen-2-yl group.
Cyclized Products: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the tetrahydrothiophen-2-yl group and has different reactivity and biological activity.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom and is more reactive in nucleophilic substitution reactions.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of the tetrahydrothiophen-2-yl group, leading to different chemical and biological properties.
Uniqueness
4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-2-yl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H8Cl2N2S |
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Molecular Weight |
235.13 g/mol |
IUPAC Name |
4,6-dichloro-2-(thiolan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 |
InChI Key |
QPUFZKNCGRDOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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